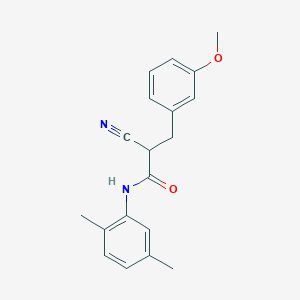
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.37 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available from the search results. This compound is used for proteomics research , but the exact reactions it undergoes in this context are not specified.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., are not available from the search results. Its molecular formula is C19H20N2O2 and its molecular weight is 308.37 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide and its derivatives have been explored in various synthetic chemical studies. For example, the synthesis of 4,4′-dimethoxydiphenylcyanamide, a compound with structural similarities, demonstrates the potential versatility of these compounds in chemical synthesis. This process involves the treatment of 4,4′-dimethoxydiphenylamine with cyanogen chloride or the removal of water from N,N-bis(4-methoxyphenyl)urea, indicating the adaptability of these compounds in chemical reactions (Robinson, 1954).
Optical and Electronic Properties
- The optical properties of similar compounds, like 3-aryl-2-cyano acrylamide derivatives, have been studied, revealing distinct optical behaviors due to their unique face-to-face stacking mode. Such studies showcase the potential application of these compounds in the field of optoelectronics and materials science (Qing‐bao Song et al., 2015).
Potential Antitumor Activity
- In the realm of medicinal chemistry, derivatives of this compound have been investigated for their antitumor properties. The design and synthesis of novel series of agents based on similar molecular structures have shown significant antiproliferative activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Romagnoli et al., 2014).
Photocatalysis and Photochemistry
- The use of 2,5-dimethylphenacyl esters, which share structural features with the compound , in photocatalysis and photochemistry has been explored. These studies provide insights into the potential applications of such compounds in advanced chemical reactions and materials science, particularly in the development of photoremovable protecting groups for carboxylic acids (Zabadal et al., 2001).
Catalysis
- Compounds similar to this compound have been used as catalysts in chemical reactions. For example, the use of dimeric ortho-palladated complexes of 2-methoxyphenethylamine in the cyanation of aryl halides showcases the potential catalytic applications of these compounds in organic synthesis (Hajipour et al., 2011).
Electrochemical Studies
- The electrochemical behavior of compounds structurally related to this compound has been investigated. These studies contribute to the understanding of the electrochemical properties of these compounds, which could have implications in the development of electronic materials and sensors (David et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-14(2)18(9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOKLUAKHUJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
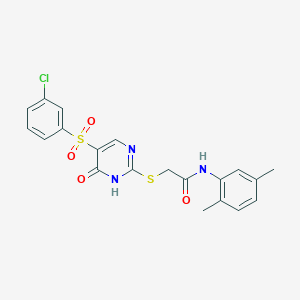

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)
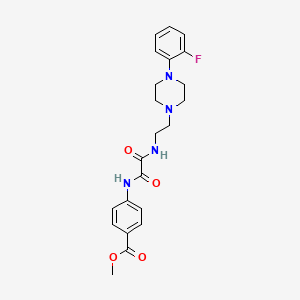
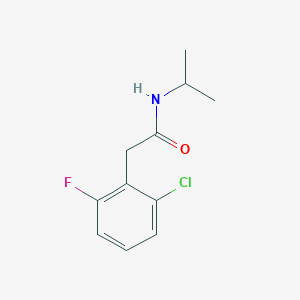
![(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B2642255.png)
![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)

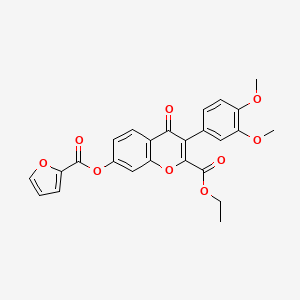


![2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2642266.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)
